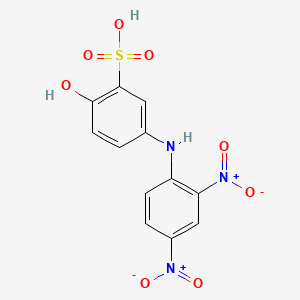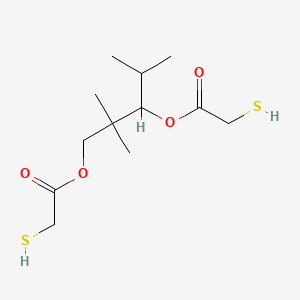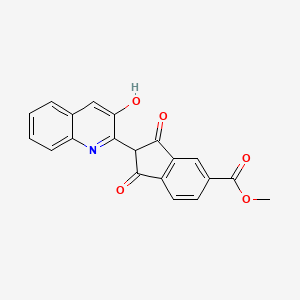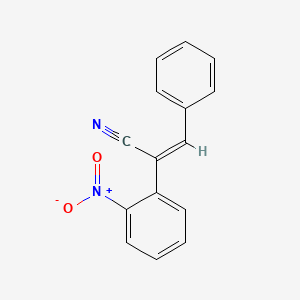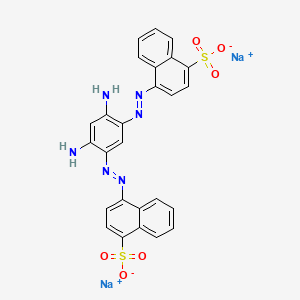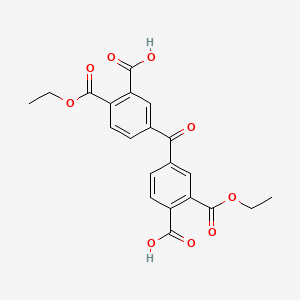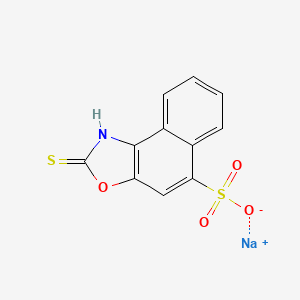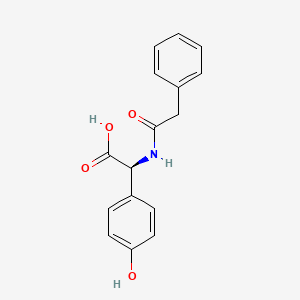
(S)-(4-Hydroxyphenyl)(phenylacetamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(4-Hydroxyphenyl)(phenylacetamido)acetic acid is a chiral compound with significant importance in various scientific fields It is known for its unique chemical structure, which includes a hydroxyphenyl group and a phenylacetamido group attached to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Hydroxyphenyl)(phenylacetamido)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and phenylacetic acid.
Condensation Reaction: The first step involves a condensation reaction between 4-hydroxybenzaldehyde and phenylacetic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate compound.
Amidation: The intermediate compound is then subjected to amidation using an amine source, such as ammonia or an amine derivative, to form the desired this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(S)-(4-Hydroxyphenyl)(phenylacetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenylacetamido group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
(S)-(4-Hydroxyphenyl)(phenylacetamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-(4-Hydroxyphenyl)(phenylacetamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering signaling cascades that result in physiological responses.
Modulation of Gene Expression: It can influence the expression of certain genes, leading to changes in protein synthesis and cellular behavior.
類似化合物との比較
(S)-(4-Hydroxyphenyl)(phenylacetamido)acetic acid can be compared with other similar compounds, such as:
®-(4-Hydroxyphenyl)(phenylacetamido)acetic acid: The enantiomer of the compound, which may have different biological activities and properties.
4-Hydroxyphenylacetic acid: A simpler analog that lacks the phenylacetamido group.
Phenylacetamidoacetic acid: A compound that lacks the hydroxyphenyl group.
The uniqueness of this compound lies in its specific chiral configuration and the presence of both hydroxyphenyl and phenylacetamido groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
84709-13-7 |
|---|---|
分子式 |
C16H15NO4 |
分子量 |
285.29 g/mol |
IUPAC名 |
(2S)-2-(4-hydroxyphenyl)-2-[(2-phenylacetyl)amino]acetic acid |
InChI |
InChI=1S/C16H15NO4/c18-13-8-6-12(7-9-13)15(16(20)21)17-14(19)10-11-4-2-1-3-5-11/h1-9,15,18H,10H2,(H,17,19)(H,20,21)/t15-/m0/s1 |
InChIキー |
VYRLGZVBBQVMRK-HNNXBMFYSA-N |
異性体SMILES |
C1=CC=C(C=C1)CC(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=C(C=C2)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


